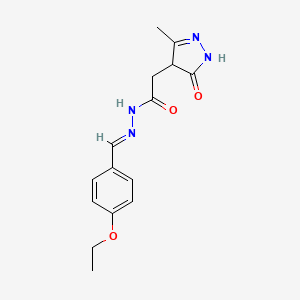
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that is used to treat various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain.
Mécanisme D'action
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a highly selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various biological processes. 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is also a potent anti-inflammatory and analgesic agent, which makes it useful for studying pain and inflammation in animal models. However, 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has some limitations for lab experiments. It is a relatively new drug, and its long-term effects on various biological processes are not well understood. Additionally, 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer off-target effects than 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. Another area of research is the study of 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione's effects on various biological processes, including its long-term effects on inflammation and cancer. Additionally, the use of 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in combination with other drugs for the treatment of various diseases is an area of active research.
Méthodes De Synthèse
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione can be synthesized by reacting 4-(4-ethylbenzylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to give 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and inflammation. 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
(4Z)-4-[(4-ethylphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)12-17-18(22)20-21(19(17)23)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,20,22)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMUWGLMXGZGAK-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-ethylbenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)
![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)
![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)

![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)

![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)



